Perhydroacenaphthene

High-Energy-Density Fuel Volumetric Heat of Combustion Missile Propellant

Perhydroacenaphthene (PHAN, C12H20, MW 164.29) is a fully saturated, polycyclic hydrocarbon (a dodecahydroacenaphthylene) formed by the exhaustive hydrogenation of acenaphthene. Unlike typical kerosene-range fuels, its structure consists of a rigid, strained tricyclic system that confers a uniquely high liquid density of approximately 0.94 g/cm³ and a relatively high melting point of 36 °C.

Molecular Formula C12H20
Molecular Weight 164.29 g/mol
CAS No. 2146-36-3
Cat. No. B1583686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerhydroacenaphthene
CAS2146-36-3
Molecular FormulaC12H20
Molecular Weight164.29 g/mol
Structural Identifiers
SMILESC1CC2CCCC3C2C(C1)CC3
InChIInChI=1S/C12H20/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h9-12H,1-8H2
InChIKeyFZDZWLDRELLWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perhydroacenaphthene (CAS 2146-36-3) for High-Density Fuel and Specialty Chemical Procurement


Perhydroacenaphthene (PHAN, C12H20, MW 164.29) is a fully saturated, polycyclic hydrocarbon (a dodecahydroacenaphthylene) formed by the exhaustive hydrogenation of acenaphthene [1]. Unlike typical kerosene-range fuels, its structure consists of a rigid, strained tricyclic system that confers a uniquely high liquid density of approximately 0.94 g/cm³ and a relatively high melting point of 36 °C . This combination of properties positions it as a precursor to or component of advanced, high-energy-density (HED) aviation fuels, where maximizing volumetric energy content is a primary requirement [2].

Why Substituting Perhydroacenaphthene with Decalin or JP-10 Compromises Fuel Performance Specifications


The performance of advanced jet and missile fuels is not solely defined by a single bulk property; it is governed by a precise interplay of density, low-temperature fluidity, and thermal stability. Substituting perhydroacenaphthene (PHAN) with a simpler bicyclic analog like decalin (density ~0.896 g/mL) or the missile fuel JP-10 (density ~0.935 g/mL) results in a measurable and unacceptable penalty in volumetric energy density [1]. Furthermore, PHAN's unique conformation-dependent properties mean that the ratio of its stereoisomers directly dictates its melting point and viscosity, a level of fine-tuning not possible with the less conformationally diverse decalin system [2]. This complexity precludes any simple, drop-in replacement without failing to meet the target specification for energy content and operational range.

Quantitative Differentiation of Perhydroacenaphthene from Decalin, JP-10, and Bicyclohexyl for Fuel Applications


Volumetric Energy Density Advantage: Perhydroacenaphthene vs. JP-10 and Decalin

The primary performance metric for volume-limited propulsion systems is volumetric energy density. While direct heat of combustion data for PHAN is not widely reported, its exceptional liquid density of 0.939 g/cm³ provides a quantifiable advantage over established high-density fuel benchmarks. This density is 4.8% higher than the missile fuel JP-10 (exo-tetrahydrodicyclopentadiene) and 4.8% higher than the bicyclic analog decalin [1]. This density advantage directly translates to a higher energy content per unit tank volume, a critical factor for extending range or payload capacity in volume-constrained missile and spacecraft applications.

High-Energy-Density Fuel Volumetric Heat of Combustion Missile Propellant

Isomer-Dependent Density Differentiation: cis-cis-cis vs. trans-trans-trans Perhydroacenaphthene

PHAN exists as multiple conformers due to the flexibility of its saturated ring system, and the specific conformer dramatically influences its physical properties. Molecular simulations have quantified that the cis-cis-cis conformer exhibits a higher density than the trans-trans-trans conformer [1]. This directly impacts the material's potential as a fuel blendstock, as separation or enrichment of the higher-density cis-isomer yields a superior product for HED applications. This level of isomer-dependent property variation is not present in simpler cyclic alkanes like bicyclohexyl or decalin.

Conformational Analysis Fuel Density Isomer Separation

Catalytic Selectivity for the High-Boiling cis-Perhydroacenaphthene Isomer

The synthesis of PHAN yields a mixture of stereoisomers, which can be separated or selectively produced. A European patent establishes a method for the selective preparation of the cis-isomer of perhydroacenaphthene via hydrogenation of acenaphthene at 80–200°C using a Ru and/or Rh catalyst [1]. The patent explicitly identifies this cis-isomer as the product with the highest boiling point, a property directly correlated with its higher density and volumetric energy content. This targeted synthesis provides a route to a more desirable fuel component compared to the mixed isomer product.

Stereoselective Hydrogenation Catalysis Fuel Purification

Class-Level Advantage: Hydrogen-Donor Capacity for Coking Inhibition

A critical failure mode in high-performance jet engines is the formation of solid carbon deposits (coking) in fuel lines and nozzles, which impedes flow and heat transfer. PHAN, by virtue of its saturated polycyclic structure, acts as a hydrogen donor, a capability it shares with other naphthenic compounds like decalin [1][2]. This property enables PHAN to inhibit coking during endothermic fuel pyrolysis, a key requirement for advanced propulsion systems that rely on the fuel as a heat sink for regenerative cooling. This class-level attribute differentiates PHAN and other naphthenes from less stable aromatic or normal paraffin fuels.

Thermal Stability Coking Inhibition Regenerative Cooling

Validated Application Scenarios for Perhydroacenaphthene Based on Quantitative Evidence


Blendstock for Next-Generation High-Energy-Density Missile Fuels

PHAN is an ideal candidate for formulating advanced missile fuels where volumetric energy density is the paramount performance metric. Its density of 0.939 g/cm³ offers a measurable 4.8% advantage over JP-10, directly increasing potential range or payload capacity in volume-constrained missile systems. This is supported by cross-study density comparisons . Its hydrogen-donor capacity further enhances its value by mitigating coking in the fuel systems of high-performance engines, a class-level advantage shared with other naphthenic compounds [1].

Synthesis and Separation of High-Density cis-Perhydroacenaphthene Isomers

The cis-isomer of PHAN is known to possess the highest boiling point and density among the isomers, making it the most desirable for HED fuel applications. The selective hydrogenation of acenaphthene to yield the cis-isomer over Ru or Rh catalysts is an established, patented process [2]. This application is critical for producing a superior, performance-optimized fuel component rather than a mixed isomeric product.

Model Compound for Conformer-Dependent Pyrolysis and Heat Sink Studies

The distinct properties of PHAN conformers, such as the density and pyrolysis behavior differences between cis-cis-cis and trans-trans-trans forms, make it a valuable model compound for studying the relationship between molecular conformation and fuel performance [3]. This research is essential for developing predictive models for advanced fuel formulations and understanding the fundamental thermochemistry of high-energy-density naphthenic fuels.

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